molecular formula C24H20FN3O2S B2537796 N-(4-Fluorophenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide CAS No. 865657-68-7

N-(4-Fluorophenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide

Cat. No.: B2537796
CAS No.: 865657-68-7
M. Wt: 433.5
InChI Key: HAWNNDTWOJHOSM-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide is a heterocyclic compound featuring a central 1H-imidazole core substituted with a 3-methoxyphenyl group at position 2, a phenyl group at position 5, and a sulfanylacetamide moiety at position 2. This compound’s structure has been validated using crystallographic tools such as SHELXL and SIR97, which are critical for confirming molecular geometry and intermolecular interactions .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O2S/c1-30-20-9-5-8-17(14-20)23-27-22(16-6-3-2-4-7-16)24(28-23)31-15-21(29)26-19-12-10-18(25)11-13-19/h2-14H,15H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWNNDTWOJHOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluorophenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of an aldehyde with an amine and a thiol under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a Friedel-Crafts alkylation reaction.

    Formation of the Acetamide Moiety: The final step involves the acylation of the imidazole derivative with acetic anhydride to form the acetamide moiety.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and alkylating agents.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-(4-Fluorophenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide is in the field of oncology. Studies have demonstrated its potential as an anticancer agent:

  • Mechanism of Action : The compound exhibits cytotoxic activity against various cancer cell lines. Its mechanism may involve the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival.
  • Case Studies :
    • A study published in ACS Omega reported that related compounds with similar structural motifs showed significant growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8, suggesting a promising avenue for further exploration with this compound .
    • Another investigation highlighted the synthesis and evaluation of imidazole derivatives, which indicated that modifications to the imidazole ring could enhance anticancer properties .

Enzyme Inhibition

Research has also indicated that this compound may act as an enzyme inhibitor:

  • Alpha-glucosidase Inhibition : Compounds with similar structural characteristics have been shown to inhibit alpha-glucosidase, an enzyme involved in carbohydrate metabolism. This suggests potential applications in managing diabetes alongside its anticancer properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy:

Structural FeatureImpact on Activity
Fluorine SubstitutionEnhances lipophilicity and potentially increases bioavailability
Imidazole RingContributes to binding affinity with target proteins
Sulfanyl GroupMay play a role in enzyme inhibition mechanisms

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate

  • Core : 1H-imidazole with a pyridyl substituent at position 5 and methylsulfinyl group at position 2.
  • The methylsulfinyl group (vs. sulfanyl in the target compound) increases polarity and oxidation state, which may influence metabolic stability .
  • Crystallography : Structural data confirmed via SHELX programs, highlighting planar imidazole geometry .

Benzothiazole Derivatives

N-(6-Methoxybenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

  • Core : Benzothiazole replaces imidazole.
  • The 6-methoxy group on benzothiazole may improve solubility but reduce lipophilicity .

Pyrimidoindole Derivatives

N-[(4-Fluorophenyl)methyl]-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide

  • Core : Pyrimido[5,4-b]indole, a fused tricyclic system.
  • Key Differences: The extended π-system increases molecular rigidity and may enhance stacking interactions with biological targets.

Triazole-Based Analogs

N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide

  • Core : 1,2,4-Triazole with dual sulfanyl groups.
  • Key Differences: Triazole’s nitrogen arrangement alters electronic properties compared to imidazole.

Structural and Functional Analysis Table

Compound Class Core Heterocycle Key Substituents Functional Impact References
Target Compound 1H-imidazole 3-Methoxyphenyl, phenyl, sulfanylacetamide Balanced aromatic/H-bond interactions
Imidazole-Pyridyl Derivative 1H-imidazole Pyridyl, methylsulfinyl Enhanced polarity, metabolic sensitivity
Benzothiazole Derivative Benzothiazole 6-Methoxy, 3-methoxyphenyl Electron-withdrawing, solubility effects
Pyrimidoindole Derivative Pyrimidoindole 4-Oxo, sulfanylacetamide Rigid π-system, H-bond donor capability
Triazole Derivative 1,2,4-Triazole Dual sulfanyl, methylphenyl High lipophilicity, membrane permeability

Biological Activity

N-(4-Fluorophenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of a fluorophenyl group linked to a sulfanyl acetamide moiety through an imidazole ring. This unique configuration may contribute to its biological activities, including interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The compound has demonstrated antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
  • Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties by inhibiting key inflammatory mediators. This could make it a candidate for treating inflammatory diseases.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structure-activity relationship (SAR) studies:

  • Inhibition of Enzyme Activity : The imidazole ring may interact with specific enzymes involved in cellular signaling pathways, leading to altered cellular responses.
  • Receptor Modulation : The compound could act as a modulator for various receptors, influencing cellular processes such as apoptosis and inflammation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cancer cell proliferation
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduction in inflammatory mediator levels

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
FluorinationIncreased potency against cancer cells
Sulfanyl GroupEnhanced antimicrobial activity
Imidazole SubstitutionAltered receptor interaction

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.
  • Antibacterial Efficacy : A series of experiments demonstrated that the compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Inflammation Models : In vivo models of inflammation revealed that administration of the compound significantly reduced markers of inflammation, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Q. Intermediate Characterization :

  • Spectroscopy : NMR (¹H/¹³C) to confirm regiochemistry and purity. For example, aromatic proton signals in ¹H NMR (δ 7.2–8.1 ppm) validate phenyl substituent placement .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weights of intermediates (e.g., [M+H]⁺ peaks) .
  • Chromatography : HPLC or TLC with UV detection to monitor reaction progress and purity (>95%) .

Basic: How is the molecular structure of this compound confirmed in crystallographic studies?

Methodological Answer:
X-ray crystallography is the gold standard:

  • Crystal Growth : Slow evaporation of saturated solutions in ethanol/water mixtures at 4°C to obtain single crystals .
  • Data Collection : Diffraction experiments using Cu-Kα radiation (λ = 1.54178 Å) at 100 K .
  • Refinement : Software suites like SHELXL refine structures to R-factors < 0.05. Key parameters include bond angles (e.g., C-S-C ~105°) and torsional angles in the imidazole ring .

Q. Key Findings :

  • The sulfanyl group adopts a gauche conformation relative to the imidazole ring, influencing steric interactions with the 3-methoxyphenyl substituent .
  • Hydrogen bonding between the acetamide NH and imidazole N stabilizes the planar conformation .

Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR or COX-2) using fluorescence-based substrates. IC₅₀ values are calculated via dose-response curves (0.1–100 μM) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with 48-hour exposure. Normalize viability to DMSO controls .
  • Solubility/Permeability : Shake-flask method for aqueous solubility (pH 7.4) and Caco-2 monolayer assays for permeability .

Q. Data Interpretation :

  • Activity discrepancies across assays may arise from assay-specific conditions (e.g., ATP concentrations in kinase assays) .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in biological data?

Methodological Answer:
Stepwise SAR Approach :

Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to assess electronic effects .

Pharmacophore Mapping : Molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .

Statistical Validation : Multivariate analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with activity trends .

Q. Case Study :

  • Derivatives with bulkier substituents at the 3-methoxyphenyl position showed reduced cytotoxicity but improved solubility, highlighting a trade-off between lipophilicity and bioavailability .

Advanced: What strategies optimize synthetic yield while minimizing side reactions?

Methodological Answer:

  • Catalyst Screening : Test Pd/C, CuI, or organocatalysts for key coupling steps. For example, CuI increases thiol-ene click reaction yields by 20% .
  • Solvent Optimization : Replace DMF with DMAc or THF to reduce byproduct formation in acetamide coupling .
  • Temperature Control : Lower reaction temperatures (0–5°C) during imidazole cyclization to prevent ring-opening side reactions .

Q. Table 1: Yield Optimization Parameters

StepOptimal CatalystSolventTemp (°C)Yield (%)
Imidazole FormationH₂SO₄EtOH8065–70
Sulfanyl IntroductionK₂CO₃DMF6075–80
Acetamide CouplingEDCIDCMRT85–90

Advanced: How can computational methods address discrepancies in crystallographic and spectroscopic data?

Methodological Answer:

  • DFT Calculations : Compare calculated (B3LYP/6-31G*) and experimental IR spectra to validate tautomeric forms (e.g., imidazole vs. pyrazole) .
  • Molecular Dynamics : Simulate solvent effects on crystal packing to explain deviations in observed vs. predicted bond lengths .
  • NMR Prediction Tools : ACD/Labs or ChemDraw to model ¹³C chemical shifts and assign ambiguous peaks .

Q. Case Study :

  • Discrepancies in NH proton chemical shifts (Δδ ~0.3 ppm) were resolved by modeling solvent-dependent conformational changes using Gaussian09 .

Advanced: What analytical techniques are critical for characterizing degradation products under stability testing?

Methodological Answer:

  • LC-MS/MS : Identify hydrolyzed products (e.g., free 4-fluoroaniline) using a C18 column and gradient elution (0.1% formic acid in H₂O/MeCN) .
  • Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions (0.1M HCl/NaOH) for 72 hours .
  • XRD of Degradants : Compare diffraction patterns of degraded samples to pristine crystals to detect structural changes .

Q. Key Finding :

  • The sulfanyl-acetamide bond is prone to hydrolysis under alkaline conditions, generating thiol byproducts detectable via Ellman’s assay .

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